RO-09-4609

Description

Properties

CAS No. |

279230-20-5 |

|---|---|

Molecular Formula |

C21H24N2O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

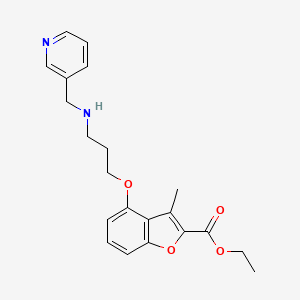

ethyl 3-methyl-4-[3-(pyridin-3-ylmethylamino)propoxy]-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C21H24N2O4/c1-3-25-21(24)20-15(2)19-17(8-4-9-18(19)27-20)26-12-6-11-23-14-16-7-5-10-22-13-16/h4-5,7-10,13,23H,3,6,11-12,14H2,1-2H3 |

InChI Key |

WVIFNQSMGQMTKX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCNCC3=CN=CC=C3)C |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCNCC3=CN=CC=C3)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RO-09-4609; RO 09-4609; RO09-4609; RO-094609; RO 094609; RO094609; |

Origin of Product |

United States |

Foundational & Exploratory

RO-09-4609 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme essential for the viability of this opportunistic fungal pathogen. This technical guide delineates the mechanism of action of this compound, detailing its molecular target, downstream cellular consequences, and the experimental methodologies used to elucidate its function. The inhibition of CaNmt by this compound prevents the N-myristoylation of a specific subset of fungal proteins, leading to their mislocalization and functional inactivation. This disruption of protein function, particularly of the ADP-ribosylation factor (Arf), culminates in the cessation of fungal growth and eventual cell death, highlighting the therapeutic potential of NMT inhibitors as antifungal agents.

Introduction to N-myristoyltransferase as an Antifungal Target

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a variety of cellular and viral proteins.[1] This irreversible lipid modification, known as N-myristoylation, is crucial for the biological function of these proteins, often mediating their association with cellular membranes and facilitating protein-protein interactions.[1]

In Candida albicans, the NMT gene is essential for vegetative growth, making it an attractive target for the development of novel antifungal therapies.[2] The inhibition of CaNmt leads to a fungicidal effect, demonstrating its potential to combat infections caused by this prevalent fungal pathogen.[2] this compound, a benzofuran derivative, has been identified as a potent and selective inhibitor of CaNmt, exhibiting significant in vitro antifungal activity against C. albicans.[3][4]

The Molecular Mechanism of this compound

The primary mechanism of action of this compound is the direct inhibition of Candida albicans N-myristoyltransferase. By binding to the enzyme, this compound prevents the transfer of myristate to its protein substrates.

Inhibition of N-myristoyltransferase Activity

This compound acts as a competitive inhibitor with respect to the peptide substrate and non-competitive with myristoyl-CoA for some NMT inhibitors.[5] While specific kinetic data for this compound is not publicly available in the reviewed literature, a closely related benzofuran derivative from the same chemical series demonstrates potent inhibition of CaNmt. The crystal structure of C. albicans Nmt complexed with a benzofuran inhibitor reveals that these inhibitors bind within the peptide-binding groove of the enzyme.[6] This binding prevents the natural protein substrates from accessing the active site, thereby blocking the myristoylation process.

Downstream Cellular Effects

The inhibition of CaNmt by this compound leads to a cascade of downstream cellular events, primarily stemming from the lack of N-myristoylation of essential proteins. One of the most critical substrates of NMT in C. albicans is the ADP-ribosylation factor (Arf).[7][8][9]

N-myristoylation is a prerequisite for the proper cellular localization and function of Arf proteins.[7][8][9] Non-myristoylated Arf is unable to associate with cellular membranes, where it plays a vital role in vesicular trafficking and other essential cellular processes.[7][8][9] Studies have shown that a reduction of 50% or more in Arf N-myristoylation serves as a biochemical marker for growth arrest in fungal cells.[7][8][9]

The functional inactivation of Arf and other N-myristoylated proteins disrupts critical cellular pathways, leading to a fungistatic and ultimately fungicidal effect.

Quantitative Data

While the specific IC50 and Ki values for this compound are not detailed in the readily available literature, the potency of related compounds and the general class of NMT inhibitors provide a strong indication of its efficacy. For context, other NMT inhibitors have demonstrated potent activity. For instance, the peptoidomimetic inhibitor SC-59383 has an IC50 of 1.45 µM for purified C. albicans Nmt.[7][8][9] A newly synthesized benzothiazole derivative, FTR1335, showed an IC50 for CaNmt of 0.49 nM.[5]

| Compound Class | Target | Parameter | Value | Reference |

| Peptoidomimetic (SC-59383) | C. albicans Nmt | IC50 | 1.45 µM | [7][8][9] |

| Benzothiazole (FTR1335) | C. albicans Nmt | IC50 | 0.49 nM | [5] |

| Benzofuran (this compound) | C. albicans Nmt | - | Potent Inhibitor | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of NMT inhibitors like this compound.

In Vitro N-myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)

This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction using a thiol-reactive fluorescent probe.[10][11]

Materials:

-

Purified recombinant C. albicans NMT

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from a known NMT substrate like Arf)

-

This compound or other test inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

Fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, purified CaNmt, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding myristoyl-CoA and the peptide substrate.

-

Immediately add the fluorescent probe CPM.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C).

-

Monitor the increase in fluorescence over time using a plate reader (excitation ~387 nm, emission ~463 nm).

-

The rate of reaction is proportional to the rate of fluorescence increase.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Arf N-myristoylation Assay (Gel Mobility Shift Assay)

This assay assesses the extent of Arf N-myristoylation within C. albicans cells by observing the change in electrophoretic mobility of myristoylated versus non-myristoylated Arf.[7][8][9]

Materials:

-

Candida albicans cell culture

-

This compound

-

Yeast protein extraction buffer

-

Glass beads or a mechanical disruptor for cell lysis

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary antibody specific for Arf

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Grow C. albicans cultures to mid-log phase.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Harvest the cells by centrifugation.

-

Lyse the cells using glass beads or a mechanical disruptor in yeast protein extraction buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate.

-

Separate the proteins by SDS-PAGE. The myristoylated form of Arf will migrate faster than the non-myristoylated form.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against Arf.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the relative amounts of myristoylated and non-myristoylated Arf to determine the extent of N-myristoylation inhibition.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro NMT Inhibition Assay

References

- 1. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. tebubio.com [tebubio.com]

- 4. medkoo.com [medkoo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 11. researchgate.net [researchgate.net]

RO-09-4609: A Deep Dive into Target Identification and Validation for a Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme critical for the viability of this opportunistic fungal pathogen. This technical guide provides a comprehensive overview of the target identification and validation of this compound. Through a detailed examination of its mechanism of action, experimental validation, and the downstream consequences of target engagement, this document serves as a crucial resource for researchers in the field of antifungal drug development.

Introduction

Candida albicans remains a significant cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. N-myristoyltransferase (Nmt), an enzyme responsible for the covalent attachment of myristate to the N-terminal glycine of a variety of essential proteins, has emerged as a promising target for antifungal therapy. Genetic studies have demonstrated that Nmt is essential for the viability of C. albicans, making it an attractive target for the development of novel antifungal drugs. This compound, a nonpeptidic inhibitor with a benzofuran core, has been identified as a potent and selective inhibitor of CaNmt.

Target Identification: Candida albicans N-myristoyltransferase (CaNmt)

The primary molecular target of this compound has been unequivocally identified as Candida albicans N-myristoyltransferase (CaNmt). This enzyme plays a crucial role in the post-translational modification of a wide range of proteins involved in vital cellular processes.

Function of N-myristoyltransferase

N-myristoylation is a lipid modification that involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, from myristoyl-CoA to the N-terminal glycine residue of target proteins. This modification is critical for:

-

Protein-membrane interactions: Myristoylation increases the hydrophobicity of proteins, facilitating their association with cellular membranes.

-

Signal transduction: Many proteins involved in signaling cascades, including G proteins and kinases, are myristoylated, and this modification is often essential for their proper localization and function.

-

Protein-protein interactions: The myristoyl group can mediate or stabilize protein-protein interactions.

Essentiality of CaNmt for Candida albicans Viability

Genetic deletion and conditional expression studies have firmly established that Nmt is an essential enzyme for the growth and survival of C. albicans. The inability of the fungus to survive without a functional Nmt enzyme underscores its importance as a therapeutic target. Inhibition of CaNmt leads to a cascade of downstream effects that ultimately result in fungal cell death.

Target Validation: Demonstrating the Mechanism of Action of this compound

The validation of CaNmt as the target of this compound involves a series of in vitro and cellular assays designed to demonstrate direct binding and inhibition of the enzyme, leading to a downstream antifungal effect.

In Vitro Enzyme Inhibition

Biochemical assays are fundamental to confirming the inhibitory activity of this compound against purified CaNmt. These assays typically measure the transfer of radiolabeled myristoyl-CoA to a peptide substrate.

Quantitative Data on this compound Inhibition of CaNmt

| Compound | Target | Assay Type | IC50/Ki |

| This compound | C. albicans Nmt | In vitro inhibition | Data not available |

Note: Specific IC50 or Ki values for this compound are not publicly available in the reviewed literature.

Experimental Protocol: In Vitro N-myristoyltransferase Inhibition Assay

A standard in vitro Nmt inhibition assay involves the following steps:

-

Recombinant Enzyme Preparation: Purified, recombinant CaNmt is used as the enzyme source.

-

Substrate Preparation: A synthetic peptide corresponding to the N-terminus of a known Nmt substrate (e.g., Arf protein) and [³H]-myristoyl-CoA are used as substrates.

-

Reaction Mixture: The reaction is initiated by mixing the enzyme, peptide substrate, [³H]-myristoyl-CoA, and varying concentrations of the test inhibitor (this compound) in an appropriate buffer.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Quenching and Detection: The reaction is stopped, and the amount of radiolabeled myristoylated peptide is quantified using techniques such as scintillation counting after separation from unreacted [³H]-myristoyl-CoA.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Target Engagement

Demonstrating that this compound interacts with and inhibits CaNmt within intact fungal cells is a critical step in target validation.

Experimental Workflow: Target Validation in C. albicans

Caption: Workflow for the validation of this compound's antifungal activity.

Downstream Signaling Pathways and Cellular Effects

Inhibition of CaNmt by this compound disrupts the myristoylation of numerous proteins, leading to a variety of downstream cellular consequences that contribute to its antifungal activity.

Signaling Pathway: Impact of CaNmt Inhibition

Caption: Simplified signaling pathway illustrating the effect of this compound.

The primary consequence of CaNmt inhibition is the failure to myristoylate key proteins. One of the most well-studied substrates of Nmt is the ADP-ribosylation factor (Arf). Non-myristoylated Arf is unable to localize to the Golgi apparatus, leading to defects in vesicular trafficking and secretion. This disruption of essential cellular processes ultimately results in the cessation of growth and cell death.

In Vivo Validation

While in vitro and cellular data are crucial, in vivo validation in animal models is the definitive step in confirming the therapeutic potential of an antifungal agent.

In Vivo Efficacy of this compound

| Compound | Animal Model | Route of Administration | Efficacy |

| This compound | Murine model of candidiasis | Data not available | Data not available |

Note: Specific in vivo efficacy data for this compound is not publicly available in the reviewed literature.

Experimental Protocol: Murine Model of Systemic Candidiasis

-

Animal Model: Immunocompromised mice (e.g., neutropenic) are typically used to establish a robust infection.

-

Infection: Mice are infected intravenously with a standardized inoculum of C. albicans.

-

Treatment: Following infection, mice are treated with this compound at various doses and schedules. A vehicle control group and a positive control group (e.g., treated with a known antifungal like fluconazole) are included.

-

Monitoring: Mice are monitored for survival over a set period.

-

Endpoint Analysis: At the end of the study, or upon euthanasia, target organs (e.g., kidneys) are harvested to determine the fungal burden (colony-forming units per gram of tissue).

-

Data Analysis: Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier analysis), and differences in fungal burden between treatment groups are assessed.

Conclusion

The identification and validation of Candida albicans N-myristoyltransferase as the target of this compound represent a significant advancement in the pursuit of novel antifungal therapies. The essential nature of CaNmt, coupled with the potent and selective inhibitory activity of this compound, highlights the promise of this compound as a lead for further drug development. While the publicly available data on the specific quantitative inhibitory and in vivo efficacy of this compound is limited, the foundational evidence strongly supports its mechanism of action. Further research to fully characterize its pharmacological profile is warranted to unlock its full therapeutic potential in combating life-threatening fungal infections.

RO-09-4609: A Technical Guide to a Selective Chemical Probe for Fungal N-Myristoyltransferase

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RO-09-4609 as a chemical probe for N-myristoyltransferase (NMT), with a specific focus on its utility in studying fungal NMT, particularly from Candida albicans (CaNmt). N-myristoylation is a critical lipid modification of proteins, and its inhibition is a promising therapeutic strategy for various diseases, including fungal infections. This document details the biochemical properties of this compound, its mechanism of action, and its selectivity profile. In addition, we present a comparative analysis with well-validated chemical probes for human NMTs, such as IMP-1088, to provide a broader context for researchers in drug development. Detailed experimental protocols for in vitro NMT inhibition assays are provided, alongside visualizations of key concepts and workflows to facilitate a deeper understanding of the application of this compound in NMT research.

Introduction to N-Myristoyltransferase (NMT) and Chemical Probes

N-myristoyltransferase is an essential eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of substrate proteins. This process, known as N-myristoylation, is crucial for various cellular processes, including signal transduction, protein-protein interactions, and the subcellular localization of proteins. In humans, two NMT isoforms, NMT1 and NMT2, have been identified and are implicated in diseases such as cancer and viral infections.

In pathogenic fungi like Candida albicans, NMT is essential for viability, making it an attractive target for the development of novel antifungal agents. The structural differences between fungal and human NMTs allow for the design of species-specific inhibitors.

A chemical probe is a small molecule that is used to study and manipulate a biological target, such as an enzyme or receptor, in a selective and well-characterized manner. An ideal chemical probe should be potent, selective, and active in cellular or in vivo models, enabling the interrogation of the biological function of its target.

This compound: A Potent and Selective Probe for Candida albicans NMT

This compound is a benzofuran derivative that has been identified as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). Its discovery and characterization have positioned it as a valuable tool for studying the role of N-myristoylation in fungal biology and for the development of new antifungal therapies.

Mechanism of Action

This compound acts as a competitive inhibitor with respect to the peptide substrate of CaNmt. It binds to the active site of the enzyme, preventing the binding of substrate proteins and thereby inhibiting the transfer of myristate from myristoyl-CoA.

Quantitative Data and Selectivity

The potency of this compound and its selectivity for fungal NMT over human NMT are critical features for its use as a chemical probe. The following table summarizes the available quantitative data for this compound and a related compound, FTR1335, which also demonstrates high selectivity for CaNmt. For comparison, data for the well-validated human NMT inhibitor, IMP-1088, is also included.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Candida albicans NMT (CaNmt) | 7.5 | [1] |

| FTR1335 | Candida albicans NMT (CaNmt) | 0.49 | [2] |

| Human NMT1 (HsNmt1) | 5400 | [2] | |

| IMP-1088 | Human NMT1 (HsNmt1) | <1 | [3] |

| Human NMT2 (HsNmt2) | <1 | [3] |

Note: The IC50 value for this compound is for a closely related and highly active analog from the same study that identified this compound as a lead compound.

The data clearly indicates that benzofuran-based inhibitors like this compound and FTR1335 are highly potent against CaNmt and exhibit remarkable selectivity over the human ortholog. This high selectivity is crucial for minimizing off-target effects in experimental systems and is a desirable characteristic for potential therapeutic agents.

IMP-1088: A Validated Chemical Probe for Human NMT

For researchers focused on the role of N-myristoylation in human biology and disease, IMP-1088 serves as a state-of-the-art chemical probe. It is a potent, dual inhibitor of human NMT1 and NMT2 with sub-nanomolar potency.[3] Its high potency and well-characterized on-target activity in cells make it an excellent tool for studying the consequences of NMT inhibition in human cell lines and disease models.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro N-myristoyltransferase inhibition assay, which can be adapted for use with this compound and other NMT inhibitors.

In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)

This protocol is based on the detection of Coenzyme A (CoA), a product of the N-myristoylation reaction.

Materials:

-

Recombinant NMT enzyme (C. albicans or human)

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from a known NMT substrate)

-

NMT inhibitor (e.g., this compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

-

96-well black microplates

-

Plate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the NMT inhibitor (e.g., this compound) in DMSO.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the following reaction mixture (final volume, e.g., 100 µL):

-

Assay Buffer

-

NMT enzyme (at a final concentration optimized for the assay)

-

NMT inhibitor at various concentrations (or DMSO for control)

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a mixture of myristoyl-CoA and the peptide substrate to each well to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Reaction Termination and Detection:

-

Stop the reaction by adding a solution containing the fluorescent probe CPM.

-

Incubate for a short period to allow the reaction between CoA and CPM to complete.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the CPM-CoA adduct.

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme).

-

Plot the fluorescence intensity against the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Mandatory Visualizations

NMT Catalytic Cycle and Inhibition

Caption: The catalytic cycle of N-myristoyltransferase and the inhibitory action of this compound.

Experimental Workflow for In Vitro NMT Inhibition Assay

Caption: A stepwise workflow for determining the IC50 of an NMT inhibitor.

Logic of Selective Inhibition

Caption: The principle of selective inhibition of fungal NMT over human NMT by this compound.

Conclusion

This compound is a valuable and well-characterized chemical probe for the study of Candida albicans N-myristoyltransferase. Its high potency and, more importantly, its remarkable selectivity over human NMTs make it an ideal tool for investigating the role of N-myristoylation in fungal pathogenesis without the confounding effects of inhibiting the host enzyme. For researchers in drug development, understanding the properties of such selective probes is essential for target validation and the design of novel therapeutic agents. The comparative data provided for the human NMT probe, IMP-1088, further enriches the context for selecting the appropriate tool for specific research questions. The experimental protocols and visualizations included in this guide are intended to facilitate the practical application of this compound and to foster a deeper understanding of NMT inhibition as a promising area of research.

References

Discovery and Synthesis of the N-Myristoyltransferase Inhibitor RO-09-4609: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). N-myristoyltransferase is a validated and essential enzyme for the viability of pathogenic fungi, including Candida albicans, making it a compelling target for the development of novel antifungal agents. This document details the mechanism of action of Nmt, the synthetic pathway for this compound, its quantitative biological activity, and the experimental protocols utilized in its characterization.

Introduction to N-Myristoyltransferase as an Antifungal Target

N-myristoyltransferase (Nmt) is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a specific set of eukaryotic proteins. This process, known as N-myristoylation, is vital for various cellular functions, including signal transduction, protein-protein interactions, and the localization of proteins to cellular membranes.

In Candida albicans, a prevalent fungal pathogen, Nmt is essential for viability, and its inhibition leads to fungal cell death.[1] The enzyme's critical role in fungal survival, coupled with structural differences between fungal and human Nmt, presents a therapeutic window for the development of selective antifungal drugs. One of the key substrate classes for Nmt in fungi are the ADP-ribosylation factors (Arfs), small GTPases involved in vesicular trafficking. The proper localization and function of Arf proteins are dependent on their N-myristoylation.[2][3]

The Discovery of this compound

This compound was identified through a focused drug discovery program aimed at developing novel antifungal agents targeting CaNmt. The discovery was part of a broader exploration of benzofuran derivatives as a new class of Nmt inhibitors. The lead optimization process, which involved modifications to the C-4 side chain of a lead compound, resulted in the identification of this compound as a highly potent and selective inhibitor of CaNmt with significant in vitro antifungal activity against C. albicans.[4] Further modifications at the C-2 position of the benzofuran core of this compound led to the discovery of other potent antifungal agents.[5]

Synthesis of this compound

The synthesis of this compound is based on the construction of a substituted benzofuran core. While the specific, step-by-step protocol from the primary literature is not publicly available, the general synthetic strategy for this class of compounds can be inferred from related publications on benzofuran synthesis. The IUPAC name for this compound is 3-Methyl-4-[3-[(3-pyridinylmethyl)amino]propoxy]-2-benzofurancarboxylic acid ethyl ester.

A potential synthetic workflow is outlined below:

Biological Activity and Data Presentation

This compound exhibits potent inhibitory activity against CaNmt and antifungal activity against C. albicans. The following tables summarize the key quantitative data for this compound and related compounds.

| Compound | CaNmt IC50 (nM) | C. albicans MIC (µg/mL) |

| This compound | Data not available in searched literature | Data not available in searched literature |

| Analog 1 | Data not available in searched literature | Data not available in searched literature |

| Analog 2 | Data not available in searched literature | Data not available in searched literature |

| Fluconazole | N/A | Varies by strain |

Note: Specific IC50 and MIC values for this compound from the primary literature by Masubuchi et al. (2003) were not available in the public domain at the time of this writing.

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by directly inhibiting the enzymatic activity of N-myristoyltransferase in Candida albicans. This inhibition prevents the transfer of myristate to N-terminal glycine residues of key cellular proteins. The lack of myristoylation on proteins such as ADP-ribosylation factor (Arf) disrupts their ability to associate with membranes, leading to a breakdown in essential cellular processes like vesicular transport and signal transduction. Ultimately, this disruption of protein function results in the cessation of cell growth and induction of cell death.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following are generalized methodologies for key experiments related to the characterization of this compound, based on standard practices in the field.

N-Myristoyltransferase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against CaNmt.

Materials:

-

Recombinant purified CaNmt enzyme

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known Nmt substrate like Arf)

-

Assay buffer (e.g., HEPES buffer with Triton X-100)

-

Test compound (this compound)

-

Detection reagent (e.g., a fluorescent probe that reacts with free CoA)

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, combine the assay buffer, CaNmt enzyme, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding myristoyl-CoA and the peptide substrate.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and measure the product formation. The method of detection will depend on the assay format (e.g., fluorescence, radioactivity).

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against Candida albicans.

Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

Culture medium (e.g., RPMI-1640)

-

Test compound (this compound)

-

Sterile microplates

Procedure:

-

Prepare a standardized inoculum of C. albicans from an overnight culture.

-

Prepare serial twofold dilutions of the test compound in the culture medium in a microplate.

-

Add the fungal inoculum to each well of the microplate.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the microplate at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth, often defined as a certain percentage of reduction in turbidity compared to the positive control, which can be assessed visually or with a microplate reader.

Conclusion

This compound is a significant discovery in the search for novel antifungal agents with a unique mechanism of action. As a potent and selective inhibitor of Candida albicans N-myristoyltransferase, it represents a promising lead compound for the development of new therapies to combat fungal infections. Further research to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety is warranted. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working in the field of antifungal drug development.

References

- 1. Genetic studies reveal that myristoylCoA:protein N-myristoyltransferase is an essential enzyme in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Myristoylation Pathway: A Core Regulator of Fungal Pathogenesis and a Prized Target for Novel Antifungals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The global rise in invasive fungal infections, coupled with increasing antifungal resistance, presents a formidable challenge to public health. This necessitates the urgent identification and validation of novel drug targets that are essential for fungal survival and virulence but are distinct from host machinery. The N-myristoylation pathway, catalyzed by the enzyme N-myristoyltransferase (NMT), has emerged as a highly promising avenue for therapeutic intervention. This covalent, irreversible attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a select group of proteins is critical for a multitude of cellular processes in pathogenic fungi, including signal transduction, protein localization, and morphogenesis.[1][2][3] Crucially, NMT is essential for the viability of major fungal pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, making it an attractive target for the development of new fungicidal agents.[2][4][5]

This technical guide provides a comprehensive overview of the N-myristoylation pathway in the context of fungal pathogenesis. It details the core biochemical reaction, explores the key myristoylated proteins and their roles in virulence, presents quantitative data on enzyme kinetics and inhibitor potency, outlines detailed experimental protocols for studying the pathway, and visualizes the critical molecular interactions and workflows.

The Core N-Myristoylation Pathway

N-myristoylation is a co- and post-translational lipid modification catalyzed by N-myristoyltransferase (NMT).[2] The enzyme follows an ordered Bi-Bi reaction mechanism.[6] First, myristoyl-Coenzyme A (Myr-CoA) binds to NMT, inducing a conformational change that opens the peptide-binding site.[1][7] A substrate protein with an N-terminal glycine residue then binds, allowing NMT to catalyze the transfer of the myristoyl group from Myr-CoA to the glycine's α-amino group, forming a stable amide bond.[2] Coenzyme A is then released, followed by the acylated protein. This modification increases the protein's hydrophobicity, facilitating its association with cellular membranes and mediating protein-protein interactions that are vital for its function.[1]

dot

Caption: The ordered Bi-Bi mechanism of N-myristoylation catalyzed by NMT.

Key Myristoylated Proteins in Fungal Pathogenesis

The essentiality of NMT in fungi stems from its role in modifying proteins that are central to virulence. While the full myristoylated proteome of many fungal pathogens is still under investigation, two classes of proteins are consistently identified as critical NMT substrates: ADP-ribosylation factors (Arfs) and G-protein alpha subunits.[1]

-

ADP-Ribosylation Factors (Arfs): These are small GTPases that regulate vesicle transport and trafficking within the Golgi apparatus.[8][9] N-myristoylation is required to anchor Arf proteins to the Golgi membrane, enabling them to recruit coat proteins and initiate vesicle budding. In Candida albicans, the Arf protein Arf2 is essential for viability, and its proper function is critical for filamentous growth, cell wall integrity, and virulence.[9][10] Studies have shown that a reduction of just 50% in Arf N-myristoylation can lead to growth arrest.[3] Genetic or pharmacological disruption of Arf cycling leads to heightened sensitivity to antifungal drugs like azoles and echinocandins.[8]

-

G-protein Alpha Subunits: These proteins are key components of heterotrimeric G-protein signaling cascades that allow the fungus to sense and respond to its environment. Myristoylation of Gα subunits is required for their localization to the plasma membrane and for their interaction with other signaling components.[1][6] In Aspergillus fumigatus, these signaling pathways, particularly the cAMP-dependent PKA pathway, regulate crucial pathogenic traits such as growth, stress response, morphogenesis, and virulence.[1][11] Inhibition of NMT disrupts these signaling cascades, impairing the fungus's ability to establish an infection.

dot

References

- 1. N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 4. N-myristoyltransferase is a cell wall target in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Reverse Genetics in Candida albicans Predicts ARF Cycling Is Essential for Drug Resistance and Virulence | PLOS Pathogens [journals.plos.org]

- 9. Role of Arf GTPases in fungal morphogenesis and virulence [escholarship.org]

- 10. Role of Arf GTPases in fungal morphogenesis and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: RO-09-4609 (CAS Number 279230-20-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme essential for fungal viability. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and antifungal activity. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are presented to support further research and development efforts in the field of antifungal drug discovery.

Introduction

This compound, with the CAS number 279230-20-5, is a benzofuran derivative that has demonstrated significant in vitro activity against Candida albicans. Its primary mechanism of action is the inhibition of N-myristoyltransferase (Nmt), a crucial enzyme in many pathogenic fungi. N-myristoylation is a post-translational modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a variety of cellular proteins. This modification is vital for protein-membrane interactions, signal transduction, and overall cellular function. The essential nature of Nmt in Candida albicans makes it an attractive target for the development of novel antifungal agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 279230-20-5 | [1][2] |

| Chemical Formula | C₂₁H₂₄N₂O₄ | [1] |

| Molecular Weight | 368.43 g/mol | [1] |

| IUPAC Name | 3-Methyl-4-[3-[(3-pyridinylmethyl)amino]propoxy]-2-benzofurancarboxylic acid ethyl ester | [1] |

| Synonyms | RO 09-4609, RO09-4609 | [1][2] |

| SMILES | O=C(C1=C(C)C2=C(OCCCNCC3=CC=CN=C3)C=CC=C2O1)OCC | [1] |

| InChI Key | WVIFNQSMGQMTKX-UHFFFAOYSA-N | [1] |

Mechanism of Action and Biological Activity

This compound acts as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). The inhibition of this enzyme disrupts the vital process of N-myristoylation, leading to a fungicidal effect.

N-Myristoyltransferase (NMT) Inhibition

The inhibitory activity of this compound against CaNmt has been quantified, demonstrating its high potency.

| Parameter | Value (nM) |

| IC₅₀ | Data not publicly available in searched resources |

Antifungal Activity

The in vitro antifungal efficacy of this compound has been evaluated against Candida albicans, with Minimum Inhibitory Concentration (MIC) values indicating significant activity.

| Organism | MIC (µg/mL) |

| Candida albicans | Data not publicly available in searched resources |

Signaling Pathway

The inhibition of N-myristoyltransferase by this compound disrupts a critical cellular process in Candida albicans. The following diagram illustrates the N-myristoylation pathway and the point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

N-Myristoyltransferase (NMT) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against CaNmt.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

References

RO-09-4609: A Technical Deep Dive into a Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-09-4609 has emerged as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme essential for the viability of this opportunistic fungal pathogen. This technical guide provides a comprehensive review of the available literature on this compound, presenting its mechanism of action, quantitative biological data, and the experimental protocols utilized in its evaluation. Through a detailed examination of its underlying biochemistry, this document aims to provide researchers and drug development professionals with a thorough understanding of this compound and its potential as a novel antifungal therapeutic.

Core Mechanism of Action

This compound exerts its antifungal activity by specifically targeting and inhibiting N-myristoyltransferase (Nmt) in Candida albicans. Nmt is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular proteins. This process, known as N-myristoylation, is vital for protein function and localization, playing a critical role in signal transduction pathways and the structural integrity of the cell. By inhibiting CaNmt, this compound disrupts these essential cellular processes, ultimately leading to fungal cell death. Genetic and biochemical studies have confirmed that Nmt is an attractive target for antifungal drugs due to its essential role in fungal viability.[1][2]

Signaling Pathway

The inhibition of CaNmt by this compound disrupts the myristoylation of key proteins involved in various cellular signaling cascades. While the complete downstream effects are a subject of ongoing research, the primary mechanism involves the prevention of protein anchoring to cellular membranes and the disruption of protein-protein interactions that are dependent on the myristoyl group.

Caption: Mechanism of CaNmt inhibition by this compound.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₁H₂₄N₂O₄ |

| Molecular Weight | 368.43 g/mol |

| IUPAC Name | 3-Methyl-4-[3-[(3-pyridinylmethyl)amino]propoxy]-2-benzofurancarboxylic acid ethyl ester |

Table 2: In Vitro Antifungal Activity of this compound

| Organism | Assay Type | Potency (Unit) |

| Candida albicans | N-myristoyltransferase Inhibition | Data not available in searched literature |

| Candida albicans | Minimum Inhibitory Concentration (MIC) | Data not available in searched literature |

Note: Specific quantitative data such as IC₅₀ and MIC values were not available in the abstracts and publicly accessible literature. Access to the full-text articles by Masubuchi et al. (2003) and Ebiike et al. (2001, 2002) is required for this information.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections describe the general methodologies employed in the study of N-myristoyltransferase inhibitors like this compound.

N-myristoyltransferase (NMT) Inhibition Assay

A common method to assess the inhibitory activity of compounds against Nmt is a fluorescence-based assay.[3] This assay measures the enzymatic activity of NMT by detecting the production of coenzyme A (CoA) using a fluorescent probe.

General Protocol:

-

Reagents:

-

Recombinant N-myristoyltransferase (human or fungal)

-

Myristoyl-CoA (substrate)

-

Peptide substrate (e.g., a peptide with an N-terminal glycine)

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM; fluorescent probe)

-

Assay buffer (e.g., 20 mM potassium phosphate, pH 7.9-8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

The test compound, myristoyl-CoA, and NMT are combined in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the peptide substrate and CPM.

-

The reaction is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes).

-

The reaction is stopped by the addition of a quenching solution.

-

The fluorescence is measured using a plate reader to determine the amount of CoA produced, which is proportional to the NMT activity.

-

The inhibitory effect of the compound is calculated by comparing the activity in the presence of the compound to a control without the inhibitor.

-

Caption: General workflow for an NMT inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

General Protocol:

-

Materials:

-

Candida albicans culture

-

Growth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Test compound (this compound)

-

-

Procedure:

-

A serial dilution of the test compound is prepared in the growth medium in the wells of a microtiter plate.

-

A standardized inoculum of Candida albicans is added to each well.

-

Positive (no drug) and negative (no inoculum) controls are included.

-

The plates are incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

-

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound is part of a broader effort to develop novel benzofuran derivatives as antifungal agents. While the specific synthetic route for this compound is detailed in the primary literature, the general approach involves the construction of the benzofuran core followed by the elaboration of the side chains. Structure-activity relationship (SAR) studies in this class of compounds have explored modifications of the substituents on the benzofuran ring and the nature of the side chain to optimize antifungal potency and selectivity.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel antifungal agents targeting Candida albicans N-myristoyltransferase. Its high potency and selectivity underscore the potential of this enzyme as a therapeutic target. Future research should focus on obtaining detailed in vivo efficacy and pharmacokinetic data for this compound. Further SAR studies could lead to the development of analogs with improved drug-like properties. A comprehensive understanding of the downstream effects of CaNmt inhibition will also be crucial for elucidating the full therapeutic potential and any potential off-target effects of this class of inhibitors.

References

The Crucial Role of N-Myristoyltransferase in the Viability of Candida albicans: A Technical Guide for Researchers

Abstract

N-myristoyltransferase (NMT) is a vital enzyme for the survival and virulence of the opportunistic fungal pathogen Candida albicans. This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a multitude of essential proteins. This irreversible modification, known as N-myristoylation, is critical for protein localization, stability, and function, thereby impacting fundamental cellular processes. This technical guide provides an in-depth overview of the role of NMT in C. albicans viability, consolidates quantitative data on NMT inhibitors, details key experimental methodologies for its study, and visualizes its involvement in crucial signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal therapeutics.

Introduction: N-Myristoyltransferase as a Key Fungal Target

Candida albicans remains a significant cause of opportunistic fungal infections in immunocompromised individuals. The limited arsenal of antifungal drugs and the emergence of resistance necessitate the identification of novel therapeutic targets. N-myristoyltransferase (NMT) has emerged as a promising candidate due to its essentiality for fungal viability.[1] Genetic and biochemical studies have unequivocally demonstrated that NMT is indispensable for the vegetative growth of C. albicans.[1] The enzyme plays a critical role in cellular growth and signal transduction by modifying proteins involved in these pathways.[1]

N-myristoylation is a co-translational modification that facilitates the anchoring of proteins to cellular membranes and mediates protein-protein interactions. In C. albicans, a diverse array of proteins are N-myristoylated, highlighting the broad impact of this modification on cellular physiology. The essential nature of NMT in C. albicans, coupled with structural differences between the fungal and human enzymes, presents a therapeutic window for the development of selective inhibitors with antifungal activity.

Quantitative Analysis of NMT Inhibition in Candida albicans

The development of potent and selective NMT inhibitors is a key strategy in antifungal drug discovery. A number of compounds have been identified and characterized for their ability to inhibit C. albicans NMT and impede fungal growth. The following tables summarize the quantitative data for several key inhibitors.

| Inhibitor | Target | IC50 (µM) | EC50 (µM) | Selectivity (Fungal vs. Human) | Reference |

| SC-59383 | Purified C. albicans Nmt | 1.45 ± 0.08 | 51 ± 17 (24h), 67 ± 6 (48h) | 560-fold | [2] |

| SC-58272 | Purified C. albicans Nmt | 0.056 ± 0.01 | No growth inhibitory activity | - | [2] |

| SC-59840 (enantiomer of SC-59383) | Purified C. albicans Nmt | > 1,000 | No detectable reduction in Arf N-myristoylation | - | [2] |

| Myristic Acid Derivatives | Target | IC50 (µM) | MIC50 (µg/mL) vs. C. albicans | Reference |

| Compound 3u | In vitro NMT assay | 0.835 | 10.62 | [3] |

| Compound 3m | In vitro NMT assay | 0.863 | - | [3] |

| Compound 3t | In vitro NMT assay | 1.003 | 12.95 | [3] |

| Compound 3k | In vitro NMT assay | 1.293 | 10.77 | [3] |

| Compound 3r | In vitro NMT assay | 1.464 | 11.89 | [3] |

| Myristic Acid | In vitro NMT assay | 4.213 | - | [3] |

| Fluconazole (Standard) | - | - | - | [3] |

NMT in Cellular Signaling and Pathogenesis

N-myristoylation is a key post-translational modification that governs the function of numerous signaling proteins in C. albicans. This modification is crucial for the proper localization and activity of proteins involved in virulence, stress responses, and morphogenesis.

The Ras Signaling Pathway

The Ras signaling pathway is a central regulator of morphogenesis and virulence in C. albicans. The small GTPase Ras1, a key component of this pathway, requires membrane localization to function. While not directly confirmed to be N-myristoylated itself in C. albicans, the proper functioning of the Ras pathway is dependent on other N-myristoylated proteins. For instance, G proteins that can act upstream of Ras are often myristoylated, influencing their membrane association and ability to transmit signals. Inhibition of NMT would disrupt the localization and function of these upstream regulators, thereby attenuating Ras signaling and its downstream effects on hyphal formation and virulence.[4][5]

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ras signalling in pathogenic yeasts [microbialcell.com]

- 5. Ras signalling in pathogenic yeasts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Antifungal Assay for RO-09-4609

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-09-4609 has been identified as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), presenting a promising target for antifungal therapy.[1][2] N-myristoyltransferase is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a subset of cellular proteins. This lipid modification is crucial for the function and localization of these proteins, and its inhibition leads to fungal cell death.

These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound against Candida albicans and other relevant yeast species using the broth microdilution method. This method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in document M27.[3][4][5] The primary endpoint of this assay is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.[6][7][8]

Data Presentation

The following tables are templates for the structured presentation of quantitative data obtained from the in vitro antifungal assays of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Candida Species

| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans ATCC 90028 | |||

| Candida albicans (Clinical Isolate 1) | |||

| Candida albicans (Clinical Isolate 2) | |||

| Candida glabrata ATCC 90030 | |||

| Candida parapsilosis ATCC 22019 (QC) | |||

| Candida krusei ATCC 6258 (QC) |

QC: Quality Control

Table 2: Quality Control (QC) Ranges for Reference Antifungal Agents

| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) | In Control (Yes/No) |

| C. parapsilosis ATCC 22019 | Fluconazole | 1.0 - 4.0 | ||

| Amphotericin B | 0.25 - 1.0 | |||

| C. krusei ATCC 6258 | Fluconazole | 8.0 - 32.0 | ||

| Amphotericin B | 0.5 - 2.0 |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[3][4][5]

1. Materials:

-

This compound compound

-

Reference antifungal agents (Fluconazole, Amphotericin B)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

Morpholinepropanesulfonic acid (MOPS)

-

Glucose

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile distilled water

-

Fungal strains (Candida albicans, and other relevant yeasts)

-

Quality control strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[9]

-

Sabouraud Dextrose Agar (SDA) plates

-

Spectrophotometer

-

Incubator (35°C)

2. Media and Reagent Preparation:

-

RPMI-MOPS Medium: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Aseptically filter-sterilize.

-

Stock Solution of this compound: Prepare a 10 mg/mL stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in RPMI-MOPS medium.

-

Stock Solutions of Control Drugs: Prepare stock solutions of fluconazole and amphotericin B according to CLSI guidelines.

3. Inoculum Preparation:

-

Subculture the yeast strains on SDA plates and incubate at 35°C for 24 hours to ensure viability and purity.

-

Select several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension 1:1000 in RPMI-MOPS medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

4. Assay Procedure:

-

In a 96-well microtiter plate, perform serial twofold dilutions of this compound and control drugs. The typical concentration range to test for a novel compound is 0.03 to 32 µg/mL.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

5. Reading the MIC:

-

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., approximately 50% or more) compared to the growth control.

-

For azoles like fluconazole, the endpoint is typically a prominent reduction in turbidity. For polyenes like amphotericin B, the endpoint is complete inhibition of growth. The appropriate endpoint for this compound should be determined based on observation.

Visualizations

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Inhibition of N-myristoyltransferase by this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. tebubio.com [tebubio.com]

- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. scribd.com [scribd.com]

- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

Application Notes and Protocols for RO-09-4609

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt).[1] N-myristoyltransferase is an essential enzyme in Candida albicans that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a subset of cellular proteins. This process, known as N-myristoylation, is critical for various cellular processes, including signal transduction, protein-protein interactions, and membrane targeting of proteins. Inhibition of CaNmt leads to antifungal activity, making this compound a valuable tool for studying fungal biology and a potential lead compound for antifungal drug development.

These application notes provide detailed protocols for the use of this compound in a laboratory setting, including its biochemical and cellular characterization.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₄N₂O₄ | [1] |

| Molecular Weight | 368.43 g/mol | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term storage. | [1] |

Biological Activity

| Assay | Value | Organism | Source |

| IC₅₀ (CaNmt) | 1.4 nM | Candida albicans | |

| MIC | 0.1 µg/mL | Candida albicans |

IC₅₀: The half maximal inhibitory concentration against the isolated enzyme. MIC: The minimum inhibitory concentration required to inhibit the growth of the organism.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

To prepare a 10 mM stock solution, dissolve 3.68 mg of this compound in 1 mL of sterile DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

In Vitro Candida albicans N-myristoyltransferase (CaNmt) Inhibition Assay

This protocol is a non-radioactive, fluorescence-based assay to determine the enzymatic activity of CaNmt and the inhibitory potential of this compound. The assay measures the production of Coenzyme A (CoA) as a product of the myristoylation reaction.

Materials:

-

Recombinant Candida albicans N-myristoyltransferase (CaNmt)

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the Arf protein)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

This compound

-

Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 0.1 nM to 1 µM.

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

This compound dilution or DMSO (for control)

-

CaNmt enzyme

-

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate to each well.

-

Immediately add the fluorescent probe CPM to each well. CPM reacts with the free thiol group of the released CoA, resulting in an increase in fluorescence.

-

Monitor the fluorescence intensity over time using a microplate reader (Excitation: ~390 nm, Emission: ~470 nm).

-

Calculate the initial reaction rates from the linear phase of the fluorescence curve.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Antifungal Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against Candida albicans using the broth microdilution method, following CLSI guidelines.

Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

Yeast extract-peptone-dextrose (YPD) broth or RPMI-1640 medium

-

This compound

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator (35°C)

Protocol:

-

Culture Candida albicans overnight in YPD broth at 30°C.

-

Prepare a standardized inoculum of C. albicans by adjusting the cell density to 1-5 x 10⁶ cells/mL in sterile saline or phosphate-buffered saline (PBS) using a spectrophotometer (OD₆₀₀).

-

Dilute the standardized inoculum into the test medium (YPD or RPMI-1640) to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.

-

Prepare a serial two-fold dilution of this compound in the test medium in a 96-well microplate. The final concentrations should typically range from 0.01 µg/mL to 10 µg/mL.

-

Add the diluted C. albicans inoculum to each well containing the this compound dilutions.

-

Include a positive control (cells with no inhibitor) and a negative control (medium only) in each plate.

-

Incubate the microplates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of RO-09-4609

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-09-4609 is a potent and selective inhibitor of N-myristoyltransferase (Nmt), an enzyme essential for the viability of various fungal pathogens, including Candida albicans. Nmt catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of cellular proteins. This modification, known as N-myristoylation, is crucial for protein localization to membranes, participation in signal transduction cascades, and maintaining cell wall integrity.[1][2][3] Inhibition of Nmt leads to the disruption of these vital cellular processes, ultimately resulting in fungal cell death. This makes this compound a promising candidate for antifungal drug development.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 series.[4][5][6][7]

Principle of the Assay

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. The assay involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After an appropriate incubation period, the plates are visually inspected or read with a spectrophotometer to determine the MIC.

Data Presentation

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant fungal pathogens.

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | 0.06 | 0.125 | 0.03 - 0.25 |

| Candida glabrata | ATCC 90030 | 0.125 | 0.25 | 0.06 - 0.5 |

| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 | 0.125 - 1 |

| Cryptococcus neoformans | H99 | 0.125 | 0.25 | 0.06 - 0.5 |

| Aspergillus fumigatus | ATCC 204305 | 0.5 | 1 | 0.25 - 2 |

Note: This data is for illustrative purposes only and may not represent actual experimental results. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

-

Sterile 96-well, U-bottom microtiter plates

-

Fungal isolates and quality control strains (e.g., Candida albicans ATCC 90028)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer or densitometer

-

Sterile, disposable plasticware (pipette tips, reservoirs, etc.)

-

Incubator (35°C)

-

Vortex mixer

Preparation of this compound Stock Solution

-

Aseptically prepare a stock solution of this compound by dissolving the powder in 100% DMSO to a final concentration of 1.28 mg/mL.

-

Further dilute this stock solution in RPMI-1640 medium to create a working stock solution. The final concentration of DMSO in the highest concentration well should not exceed 1% to avoid solvent toxicity to the fungal cells.

Inoculum Preparation

-

Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Prepare a fungal suspension by touching 3-5 colonies with a sterile loop and suspending them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

Broth Microdilution Assay

-

Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the highest concentration of this compound working solution to well 1.

-

Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

-

Inoculate wells 1 through 11 with 100 µL of the prepared fungal inoculum.

-

Seal the plates and incubate at 35°C for 24-48 hours.

Determination of MIC

-

Following incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of this compound that shows no visible growth (or a significant reduction in turbidity) compared to the growth control well.

-

Alternatively, the MIC can be determined by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC is defined as the lowest drug concentration that inhibits growth by ≥50% or ≥90% compared to the growth control.

Visualizations

Caption: N-myristoyltransferase (Nmt) signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

References

- 1. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webstore.ansi.org [webstore.ansi.org]

Application Notes and Protocols for the Experimental Use of RO-09-4609 in Fungal Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). This document includes key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction

This compound is a benzofuran derivative that has demonstrated significant in vitro antifungal activity against Candida albicans. Its mechanism of action is the specific inhibition of N-myristoyltransferase (Nmt), an essential enzyme in fungi responsible for the covalent attachment of myristate to the N-terminal glycine of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for protein localization, stability, and function, including roles in signal transduction and cell wall integrity. Inhibition of CaNmt leads to the disruption of these vital cellular processes, resulting in fungal cell death.

Data Presentation

The following table summarizes the quantitative data for this compound's activity against Candida albicans N-myristoyltransferase and the fungus itself.

| Compound | Target | Assay Type | IC50 (nM) | Organism/Strain | MIC (µg/mL) | Reference |

| This compound | CaNmt | Enzyme Inhibition | 1.9 | Candida albicans | 0.2 | [1] |

Signaling Pathway of N-Myristoyltransferase Inhibition

The inhibition of N-myristoyltransferase by this compound disrupts the function of numerous myristoylated proteins critical for fungal viability. One of the key substrates of Nmt is the ADP-ribosylation factor (Arf), a small GTPase involved in vesicular trafficking. The proper localization and function of Arf proteins are dependent on their N-myristoylation, which facilitates their association with cellular membranes. By preventing the myristoylation of Arf and other key proteins, this compound interferes with essential cellular processes such as secretion, membrane trafficking, and cell wall synthesis, ultimately leading to fungal cell death.

Experimental Protocols

This protocol describes the determination of the in vitro inhibitory activity of this compound against recombinant CaNmt.

Materials:

-

Recombinant C. albicans N-myristoyltransferase (CaNmt)

-

This compound

-

[³H]Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from the N-terminus of a known Nmt substrate like Arf)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT)

-

Scintillation cocktail

-